molecular formula C24H20N4O3S2 B12466045 N-{2-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide

N-{2-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide

Cat. No.: B12466045
M. Wt: 476.6 g/mol
InChI Key: RYJYDMURBVRYBF-UHFFFAOYSA-N
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Description

N-{2-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzothiazole ring, a benzamide group, and an acetylamino phenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Benzamide Group: The benzamide group can be introduced by reacting the benzothiazole derivative with benzoyl chloride in the presence of a base such as pyridine.

    Attachment of the Acetylamino Phenyl Group: The final step involves the coupling of the benzothiazole-benzamide intermediate with 4-acetylaminophenylamine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The acetylamino group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Amino derivatives

    Substitution: Substituted benzothiazole derivatives

Scientific Research Applications

N-{2-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-{2-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Uniqueness

N-{2-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzothiazole ring and acetylamino phenyl group contribute to its potential as a versatile compound in various scientific applications.

Properties

Molecular Formula

C24H20N4O3S2

Molecular Weight

476.6 g/mol

IUPAC Name

N-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide

InChI

InChI=1S/C24H20N4O3S2/c1-15(29)25-17-7-9-18(10-8-17)26-22(30)14-32-24-28-20-12-11-19(13-21(20)33-24)27-23(31)16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,25,29)(H,26,30)(H,27,31)

InChI Key

RYJYDMURBVRYBF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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